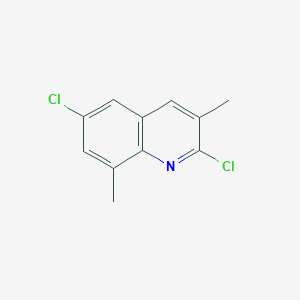

2,6-Dichloro-3,8-dimethylquinoline

Description

Overview of Halogenated and Alkylated Quinoline (B57606) Structures

The introduction of halogen and alkyl substituents onto the quinoline scaffold significantly influences its physicochemical and biological properties.

Halogenated quinolines , which bear one or more halogen atoms, are a cornerstone in the development of pharmaceuticals. sigmaaldrich.com The position and nature of the halogen can modulate factors such as lipophilicity, metabolic stability, and binding interactions with biological targets. nih.gov For instance, chlorination is a common strategy in drug design to enhance efficacy. sigmaaldrich.com Metal-free, regioselective halogenation methods have been developed to provide efficient access to specific halogenated quinoline derivatives. chemicalbook.com

Alkylated quinolines , on the other hand, feature one or more alkyl groups attached to the quinoline core. These alkyl groups can impact the molecule's steric profile and electronic properties. google.com The alkylation of quinolines can lead to the formation of N-alkyl tetrahydroquinolines, which are important structural motifs in many natural products and pharmacologically active compounds. chemicalbook.com The combination of both halogen and alkyl substituents, as seen in 2,6-dichloro-3,8-dimethylquinoline, creates a unique chemical entity with a specific set of anticipated properties, although detailed studies on this particular combination are scarce.

Current Research Landscape and Gaps for 2,6-Dichloro-3,8-dimethylquinoline

A thorough review of the current scientific literature reveals that while the broader classes of quinoline derivatives are extensively studied, the specific compound 2,6-dichloro-3,8-dimethylquinoline remains largely unexplored. Its existence is noted in chemical databases, and it is available from commercial suppliers, which confirms its synthesis is achievable. nih.govscbio.cn0qy.comnih.gov

However, there is a conspicuous absence of peer-reviewed research articles detailing its specific synthesis, spectroscopic characterization (such as NMR, IR, and mass spectrometry data), or crystal structure analysis. While information is available for related compounds like 2,3-dichloro-6,8-dimethylquinoline (B15067805) and 2,6-dimethylquinoline, this data cannot be directly extrapolated to the target molecule due to the significant influence of substituent positioning on molecular properties. nih.govsigmaaldrich.com This lack of fundamental characterization represents a significant gap in the current knowledge base.

Furthermore, no studies have been published investigating the potential applications of 2,6-dichloro-3,8-dimethylquinoline in either synthetic or materials chemistry. Its potential as a synthetic intermediate or as a component in novel functional materials remains purely speculative at this time.

Scope and Research Focus of the Study

Given the current research landscape, the primary focus of future studies on 2,6-dichloro-3,8-dimethylquinoline should be on its fundamental characterization and the exploration of its potential applications. The initial research scope should encompass:

Development and optimization of a reliable synthetic route to produce the compound in sufficient purity and yield for further investigation.

Comprehensive spectroscopic analysis to confirm its molecular structure and provide a reference dataset for future studies. This would include ¹H NMR, ¹³C NMR, IR, and high-resolution mass spectrometry.

Single-crystal X-ray diffraction analysis to determine its precise three-dimensional structure, including bond lengths, bond angles, and intermolecular interactions in the solid state.

Investigation of its fundamental photophysical properties , such as absorption and emission spectra, to assess its potential for applications in materials science, particularly in the context of organic electronics.

Exploratory reactions to evaluate its utility as a building block in organic synthesis, for example, through cross-coupling reactions or modifications of the methyl groups.

By systematically addressing these areas, a foundational understanding of 2,6-dichloro-3,8-dimethylquinoline can be established, paving the way for its potential exploitation in advanced chemical research.

Structure

3D Structure

Properties

IUPAC Name |

2,6-dichloro-3,8-dimethylquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9Cl2N/c1-6-4-9(12)5-8-3-7(2)11(13)14-10(6)8/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDDACKRDNQOPQG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC2=C1N=C(C(=C2)C)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80588937 | |

| Record name | 2,6-Dichloro-3,8-dimethylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80588937 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

948291-54-1 | |

| Record name | 2,6-Dichloro-3,8-dimethylquinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=948291-54-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,6-Dichloro-3,8-dimethylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80588937 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity and Organic Transformations of 2,6 Dichloro 3,8 Dimethylquinoline and Analogues

Nucleophilic Aromatic Substitution (SNAr) on Halogenated Quinoline (B57606) Rings

The presence of two chlorine atoms on the quinoline ring system makes 2,6-dichloro-3,8-dimethylquinoline a prime candidate for nucleophilic aromatic substitution (SNAr) reactions. This class of reactions is a cornerstone for the functionalization of (hetero)aromatic systems. nih.gov

Regioselective Displacement of Halogen Atoms

In dichloroquinolines, the positions of the chlorine atoms are crucial in determining the regioselectivity of nucleophilic attack. Generally, a halogen atom at the 2- or 4-position of the quinoline ring is more susceptible to displacement than a halogen at other positions due to the electronic influence of the ring nitrogen. In the case of 2,6-dichloro-3,8-dimethylquinoline, the chlorine at the C2 position is expected to be more reactive towards nucleophiles than the chlorine at the C6 position. This is because the C2 position is activated by the adjacent nitrogen atom through resonance, which helps to stabilize the intermediate formed during the substitution process.

Studies on analogous systems, such as 3,5-dichloropyrazines, have shown that the regioselectivity of SNAr reactions is highly dependent on the electronic nature of other substituents on the ring. researchgate.net For instance, an electron-withdrawing group tends to direct nucleophilic attack to the position that allows for the best stabilization of the negative charge in the Meisenheimer-like intermediate, while an electron-donating group directs the attack to a different position. researchgate.net In 2,6-dichloro-3,8-dimethylquinoline, the methyl groups at C3 and C8 are electron-donating, which could influence the relative reactivity of the two chlorine atoms. A more reactive halogen can displace a less reactive one from a solution, a principle often observed in halogen displacement reactions. savemyexams.comrsc.orgyoutube.comyoutube.comyoutube.com

Mechanistic Studies of SNAr Processes on Dichloroquinolines

The mechanism of SNAr reactions typically proceeds through a two-step process involving the formation of a resonance-stabilized intermediate known as a Meisenheimer complex. nih.gov The first step, which is usually rate-determining, involves the attack of the nucleophile on the carbon atom bearing the leaving group (in this case, a chlorine atom). nih.gov This leads to the formation of a negatively charged intermediate. The second step involves the departure of the leaving group, restoring the aromaticity of the ring.

Recent studies have indicated that the mechanism can sometimes be more complex, with some SNAr reactions proceeding through a concerted pathway rather than a stepwise one. researchgate.net The exact mechanism can be influenced by factors such as the nature of the substrate, the nucleophile, the leaving group, and the solvent. researchgate.netresearchgate.net For dichloroquinolines, the reaction mechanism is likely to follow the classical stepwise pathway, especially with strong nucleophiles. The stability of the Meisenheimer intermediate is a key factor governing the reaction's feasibility and rate.

Electrophilic Aromatic Substitution Patterns in Dimethylquinolines

While the pyridine (B92270) part of the quinoline ring is generally deactivated towards electrophilic attack, the benzene (B151609) ring can undergo electrophilic aromatic substitution (EAS). youtube.commasterorganicchemistry.com In 2,6-dichloro-3,8-dimethylquinoline, the benzene ring is substituted with a chlorine atom and two methyl groups. Methyl groups are activating and ortho-, para-directing, while the chlorine atom is deactivating but also ortho-, para-directing.

The outcome of an electrophilic substitution reaction on this molecule will be determined by the combined directing effects of these substituents. The two methyl groups at positions 3 and 8 will strongly activate the ring towards electrophiles. The chlorine at C6 will deactivate the ring but will direct incoming electrophiles to its ortho and para positions. The interplay of these effects can lead to a mixture of products, and the precise substitution pattern would need to be determined experimentally. Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. masterorganicchemistry.comyoutube.com

Oxidation and Reduction Pathways of the Quinoline Nucleus and Substituents

The quinoline nucleus and its substituents can undergo both oxidation and reduction reactions. youtube.comyoutube.comkhanacademy.orgyoutube.com The methyl groups can be oxidized to carboxylic acids using strong oxidizing agents like potassium permanganate (B83412) (KMnO4). The quinoline ring itself can be resistant to oxidation, but under harsh conditions, it can be cleaved.

Reduction of the quinoline ring can be achieved using various reducing agents. Catalytic hydrogenation can reduce the pyridine ring, the benzene ring, or both, depending on the catalyst and reaction conditions. For instance, reduction with lithium aluminum hydride (LiAlH4) can lead to the reduction of the heterocyclic ring. The chloro substituents can also be removed through reductive dehalogenation reactions. The biological activity of quinone compounds is often linked to their redox properties. nih.gov

Transition Metal-Mediated Coupling Reactions for Further Derivatization

The chlorine atoms on 2,6-dichloro-3,8-dimethylquinoline serve as excellent handles for transition metal-catalyzed cross-coupling reactions, allowing for the introduction of a wide variety of substituents. mdpi.com These reactions are powerful tools for constructing complex organic molecules. alevelchemistry.co.uk

Carbon-Carbon Bond Formation (e.g., Alkynylation, Arylation)

Palladium-catalyzed cross-coupling reactions are particularly useful for forming new carbon-carbon bonds. thesciencehive.co.ukchemistry.coach Reactions such as the Suzuki, Heck, and Sonogashira couplings can be employed to introduce aryl, vinyl, and alkynyl groups, respectively, at the positions of the chlorine atoms. mdpi.comchemistry.coach

Suzuki Coupling: This reaction involves the coupling of the dichloroquinoline with an organoboron reagent in the presence of a palladium catalyst and a base to form a biaryl compound.

Heck Reaction: An alkene can be coupled to the dichloroquinoline at one of the chlorine positions using a palladium catalyst to form a substituted alkene. chemistry.coach

Sonogashira Coupling: This reaction allows for the direct coupling of a terminal alkyne with the dichloroquinoline, catalyzed by palladium and a copper co-catalyst, to yield an alkynylated quinoline. chemistry.coach

These coupling reactions offer a versatile strategy for the synthesis of a diverse library of quinoline derivatives with potential applications in various fields of chemical research.

Carbon-Heteroatom Bond Formation (e.g., C-N Cross-Coupling)

The formation of carbon-nitrogen (C-N) bonds, particularly through palladium-catalyzed cross-coupling reactions like the Buchwald-Hartwig amination, is a cornerstone of modern synthetic chemistry for creating arylamines. wiley.com These reactions are crucial for modifying halogenated quinolines to produce a diverse range of aminoquinoline derivatives. mdpi.comnih.gov

Research into the palladium-catalyzed amination of dichloroquinolines has revealed that the reactivity of the chlorine atoms is highly dependent on their position on the quinoline ring. mdpi.com For instance, the chlorine atom at the 2-position of the quinoline nucleus is generally more reactive than a chlorine atom at the 6-position. researchgate.net This differential reactivity can, in principle, allow for selective mono-amination.

However, studies on 2,6-dichloroquinoline , an analogue of the title compound, have shown that its palladium-catalyzed amination can be challenging. mdpi.comnih.gov Attempts to perform mono- or di-amination reactions often result in complex mixtures that are difficult to separate. researchgate.net This has been attributed to the high reactivity of the C2-chlorine, which can promote not only the desired N-arylation but also side reactions such as N,N-diarylation, alkoxylation by the base (e.g., t-BuONa), and homocoupling. researchgate.net Despite these challenges, the selective amination of other dichloroquinoline isomers like 2,8-, 4,8-, and 4,7-dichloroquinolines has been achieved with greater success, yielding mono- and di-aminated products. mdpi.comnih.gov

The choice of catalyst system, particularly the phosphine (B1218219) ligand, is critical for achieving high yields and selectivity. Ligands such as BINAP and DavePhos have been successfully employed in the amination of various dichloroquinolines. mdpi.comnih.gov For example, while BINAP is effective in many cases, DavePhos has been shown to be superior for reactions involving sterically hindered amines or for achieving diamination. mdpi.comnih.gov

Below is a table summarizing the conditions and outcomes for the Pd-catalyzed amination of a related analogue, 2,8-dichloroquinoline , with various adamantane-containing amines. This data illustrates the typical conditions used for such transformations.

| Entry | Amine | Catalyst (mol%) | Ligand | Base | Solvent | Temp (°C) | Time (h) | Product | Yield (%) |

| 1 | Amine 1a | 4 | BINAP | t-BuONa | Toluene | 100 | 20 | 2a | 64 |

| 2 | Amine 1a | 8 | BINAP | t-BuONa | Toluene | 100 | 24 | 4 | 20 |

| 3 | Amine 1b | 4 | BINAP | t-BuONa | Toluene | 100 | 24 | 2b | 51 |

| 4 | Amine 1b | 8 | DavePhos | t-BuONa | Toluene | 100 | 24 | 4 | 25 |

| 5 | Amine 1c | 4 | BINAP | t-BuONa | Toluene | 100 | 24 | 2c | 56 |

| 6 | Amine 1d | 4 | DavePhos | t-BuONa | Toluene | 100 | 24 | 2d | 48 |

Data adapted from a study on the amination of 2,8-dichloroquinoline. researchgate.net Amine structures are detailed in the source publication.

Rearrangement Reactions and their Potential in Quinoline Modification

Rearrangement reactions are fundamental processes in organic chemistry where the carbon skeleton or the position of substituents on a molecule is altered, often leading to the formation of structural isomers. wikipedia.org Such reactions can be a powerful tool for modifying complex scaffolds like quinoline.

While specific rearrangement reactions for 2,6-dichloro-3,8-dimethylquinoline are not extensively documented in the literature, various rearrangement types known for the quinoline core and other heterocyclic systems could potentially be applied for its modification. These reactions often proceed through carbocation, carbanion, or radical intermediates. nih.govmasterorganicchemistry.com

One major class of rearrangements involves the migration of a group to an electron-deficient atom, such as in the Beckmann rearrangement of ketoximes to amides or the Baeyer-Villiger oxidation of ketones to esters. wiley-vch.delibretexts.org For a quinoline derivative, a strategically placed ketone or oxime functional group could undergo such a rearrangement, leading to ring expansion or insertion of a heteroatom, thereby creating novel heterocyclic systems. For example, the Beckmann rearrangement can convert a ketone into an amide, a transformation that could be used to modify a quinoline ring system if an appropriate precursor were synthesized. libretexts.org

Another relevant transformation is the Favorskii rearrangement , where α-halogenated ketones rearrange in the presence of a base to form carboxylic acid derivatives, typically via a cyclopropanone (B1606653) intermediate. msu.edu Applying this to a suitably functionalized quinoline could lead to ring-contracted products or rearranged side chains.

Radical-induced rearrangements have also been shown to be effective for synthesizing complex quinoline derivatives. For example, cobalt-catalyzed radical-induced rearrangement of benzazepinone (B8055114) motifs has been used to afford tetracyclic quinoline structures. nih.gov This highlights the potential for using radical chemistry to induce significant structural modifications in a quinoline core.

Furthermore, rearrangements involving organosilicon compounds, like the Brook rearrangement , where a silicon group migrates from a carbon to an oxygen atom, are driven by the formation of a strong Si-O bond and could be envisioned for quinoline modification if a suitable silylated precursor is available. msu.edu

The potential for these and other rearrangements, such as the Pinacol rearrangement of 1,2-diols or the Wolff rearrangement of α-diazoketones, offers a rich field for future exploration in the modification of the 2,6-dichloro-3,8-dimethylquinoline scaffold. libretexts.org These reactions could provide access to novel quinoline-based structures with unique electronic and steric properties for various applications.

Theoretical and Computational Investigations of 2,6 Dichloro 3,8 Dimethylquinoline

Quantum Chemical Calculations (DFT, HF, MP2) for Electronic Structure and Reactivity

Frontier Molecular Orbital (FMO) Analysis (HOMO/LUMO energies)

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between them, the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net A smaller gap suggests higher reactivity. semanticscholar.org

In quinoline (B57606) systems, the distribution and energy of these orbitals are significantly influenced by substituents. For instance, in a study of 4-((2-chloro-6-methoxyquinolin-3-yl)methyl)-2-phenyl-2H-1,2,4-triazol-3(4H)-one (TMQ), the LUMO was found to be localized over the quinoline moiety. researchgate.net The introduction of electron-withdrawing groups like chlorine atoms and electron-donating methyl groups at various positions on the quinoline ring alters the energies of the HOMO and LUMO. researchgate.netrsc.org

While specific energy values for 2,6-Dichloro-3,8-dimethylquinoline are not available, data from related compounds provide a strong basis for inference. For example, studies on 5,7-dichloro-8-hydroxy-2-methyl quinoline show how halogenation impacts the electronic properties. arabjchem.orgresearchgate.net The HOMO-LUMO energy gap for this molecule was calculated to be lower than that of pristine quinoline, indicating increased reactivity. arabjchem.org The table below presents FMO data for related quinoline derivatives, illustrating the effect of different substitutions.

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) | Computational Method |

|---|---|---|---|---|

| 8-hydroxy-2-methyl quinoline | -5.67 | -1.25 | 4.42 | DFT/B3LYP arabjchem.org |

| 5,7-dichloro-8-hydroxy-2-methyl quinoline | -6.24 | -2.12 | 4.12 | DFT/B3LYP arabjchem.org |

| 4-((2-chloro-6-methoxyquinolin-3-yl)methyl)-2-phenyl-2H-1,2,4-triazol-3(4H)-one | -6.164 | -2.086 | 4.078 | DFT/B3LYP/6-311++G(2d,p) researchgate.net |

Based on this data, it can be inferred that for 2,6-Dichloro-3,8-dimethylquinoline, the two chlorine atoms would lower the energy of the LUMO, while the methyl groups would raise the energy of the HOMO, leading to a relatively small energy gap and suggesting a chemically reactive nature.

Molecular Electrostatic Potential (MEP) Mapping and Charge Distribution Analysis

Molecular Electrostatic Potential (MEP) mapping is a vital tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attacks. nih.govcapes.gov.br The MEP map illustrates regions of negative potential (red/yellow), which are rich in electrons and susceptible to electrophilic attack, and regions of positive potential (blue), which are electron-deficient and prone to nucleophilic attack.

For halogenated quinoline derivatives, MEP analysis consistently identifies the nitrogen atom of the quinoline ring as a site of high electron density, making it a primary target for electrophiles. acs.org The introduction of halogen atoms, such as chlorine, creates regions of positive electrostatic potential, known as sigma-holes (σ-holes), on the outer surface of the halogen. This positive region can engage in halogen bonding, a type of non-covalent interaction. researchgate.net

In the case of 2,6-Dichloro-3,8-dimethylquinoline, the MEP surface would be expected to show a significant negative potential around the nitrogen atom. The two chlorine atoms would exhibit positive σ-holes, influencing intermolecular interactions. The methyl groups, being weakly electron-donating, would slightly increase the electron density on the benzene (B151609) portion of the quinoline ring. This detailed charge map is essential for understanding how the molecule interacts with other reactants, solvents, and biological receptors. arabjchem.orgnih.gov

Global Reactivity Descriptors (e.g., Electronegativity, Chemical Hardness, Softness, Electrophilicity, Nucleophilicity)

Global reactivity descriptors, derived from the energies of frontier molecular orbitals, provide quantitative measures of a molecule's reactivity. arabjchem.org Key descriptors include:

Electronegativity (χ): A measure of a molecule's ability to attract electrons.

Chemical Hardness (η): Resistance to change in electron distribution or charge transfer. Hard molecules have a large HOMO-LUMO gap. semanticscholar.org

Chemical Softness (S): The reciprocal of hardness, indicating a higher reactivity.

Electrophilicity Index (ω): A measure of the energy stabilization when a molecule acquires additional electronic charge.

These parameters are calculated using the energies of the HOMO and LUMO. arabjchem.org Computational studies on various quinoline derivatives have provided values for these descriptors, allowing for comparisons of their reactivity profiles. rsc.org For example, the introduction of chloro and hydroxyl groups into a quinoline structure was found to increase its electrophilicity index. arabjchem.org

The table below shows calculated global reactivity descriptors for related quinoline compounds.

| Compound | Electronegativity (χ) | Chemical Hardness (η) | Electrophilicity Index (ω) | Computational Method |

|---|---|---|---|---|

| Pristine Quinoline | 3.58 | 2.29 | 2.80 | DFT/B3LYP arabjchem.org |

| 8-hydroxy-2-methyl quinoline | 3.46 | 2.21 | 2.71 | DFT/B3LYP arabjchem.org |

| 5,7-dichloro-8-hydroxy-2-methyl quinoline | 4.18 | 2.06 | 4.25 | DFT/B3LYP arabjchem.org |

For 2,6-Dichloro-3,8-dimethylquinoline, the presence of two chlorine atoms would likely result in a higher electronegativity and electrophilicity index compared to unsubstituted quinoline, suggesting it would be a potent electrophile.

Mechanistic Elucidation of Reactions Involving Dichloro-dimethylquinolines

Computational chemistry is a powerful tool for elucidating complex reaction mechanisms, allowing researchers to map potential energy surfaces, identify intermediates, and calculate the energy barriers associated with transition states. nih.govnih.gov

Computational Studies on Reaction Pathways and Transition States

While no specific reaction mechanisms involving 2,6-Dichloro-3,8-dimethylquinoline have been published, the methodologies for such studies are well-established for related compounds. DFT calculations are commonly used to investigate reaction pathways, such as cycloadditions, substitutions, and enzyme-catalyzed reactions. researchgate.netrsc.org For example, computational studies have been used to explore the concerted versus stepwise nature of cycloaddition reactions involving 1,3-dipoles and quinoline systems. researchgate.net

These studies involve locating the transition state (TS) structure for a proposed reaction step and calculating its energy. A lower activation energy barrier indicates a more favorable reaction pathway. By mapping the entire reaction coordinate, from reactants through transition states to products, a detailed mechanistic understanding can be achieved. This approach could be applied to predict the reactivity of 2,6-Dichloro-3,8-dimethylquinoline in various organic transformations.

Catalyst Design and Optimization through Computational Approaches

Computational methods play an increasingly important role in the rational design and optimization of catalysts. nih.gov For reactions involving quinolines, such as their synthesis or functionalization, computational screening can help identify promising catalyst candidates, saving significant experimental time and resources. nih.govresearchgate.net

For instance, computational studies can aid in understanding how a catalyst interacts with a quinoline substrate. By modeling the catalyst-substrate complex and the subsequent reaction steps, researchers can predict catalytic activity and selectivity. This has been applied to gold-catalyzed and nickel-catalyzed reactions for the synthesis of quinoline derivatives. nih.govresearchgate.net Integrating computational methods can help in designing novel catalysts and predicting reaction outcomes. nih.gov A similar approach could be employed to develop specific catalysts for reactions involving 2,6-Dichloro-3,8-dimethylquinoline, tailoring the catalyst's electronic and steric properties to achieve desired reactivity and selectivity.

Molecular Dynamics Simulations and Conformational Analysis

Molecular dynamics (MD) simulations are powerful computational tools used to study the dynamic behavior of molecules over time. For a molecule like 2,6-dichloro-3,8-dimethylquinoline, MD simulations would provide insights into its conformational landscape, flexibility, and intermolecular interactions.

The process would involve creating a computational model of the molecule and simulating its movements based on a force field, a set of parameters that describe the potential energy of the system. By solving Newton's equations of motion, the trajectory of each atom can be tracked over a set of time steps.

Spectroscopic Property Prediction through Computational Methods

Computational chemistry offers a suite of methods to predict the spectroscopic properties of molecules, which can be invaluable for interpreting experimental data and confirming molecular structures.

Simulation of UV-Vis, Infrared, and NMR Spectra

UV-Vis Spectroscopy: The prediction of the ultraviolet-visible (UV-Vis) absorption spectrum of 2,6-dichloro-3,8-dimethylquinoline would typically be performed using Time-Dependent Density Functional Theory (TD-DFT). This method calculates the electronic transition energies and oscillator strengths, which correspond to the wavelengths and intensities of absorption bands. The calculations would reveal how the chloro and methyl substituents affect the electronic structure and the π-π* transitions within the quinoline core.

Infrared (IR) Spectroscopy: Computational methods, primarily based on Density Functional Theory (DFT), can predict the vibrational frequencies of a molecule. These frequencies correspond to the peaks in an IR spectrum. For 2,6-dichloro-3,8-dimethylquinoline, the calculated IR spectrum would show characteristic vibrational modes for the C-Cl, C-H (aromatic and methyl), C-N, and C-C bonds. These theoretical spectra are often scaled to better match experimental results due to the approximations inherent in the calculations.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is a common application of computational chemistry. Using methods like the Gauge-Including Atomic Orbital (GIAO) approach within a DFT framework, it is possible to calculate the magnetic shielding tensors for each nucleus. These values can then be converted to chemical shifts by referencing them against a standard, such as tetramethylsilane (B1202638) (TMS). The predicted NMR spectra would help in assigning the signals in an experimental spectrum to specific protons and carbon atoms in the 2,6-dichloro-3,8-dimethylquinoline structure.

Table 1: Hypothetical Computationally Predicted Spectroscopic Data for 2,6-Dichloro-3,8-dimethylquinoline

| Spectroscopic Technique | Predicted Parameter | Hypothetical Value Range |

| UV-Vis | λmax (in ethanol) | 280 - 320 nm |

| Infrared | C-Cl Stretch | 650 - 850 cm⁻¹ |

| Aromatic C-H Stretch | 3000 - 3100 cm⁻¹ | |

| Methyl C-H Stretch | 2850 - 2960 cm⁻¹ | |

| ¹³C NMR | Aromatic Carbons | 120 - 150 ppm |

| Methyl Carbons | 15 - 25 ppm | |

| ¹H NMR | Aromatic Protons | 7.0 - 8.5 ppm |

| Methyl Protons | 2.0 - 3.0 ppm |

Note: The values in this table are hypothetical and based on general ranges for similar structural motifs. Actual computational studies would provide more precise predictions.

Quantitative Structure-Activity Relationship (QSAR) Studies Focusing on Physicochemical Descriptors and Theoretical Predictions

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity. While no specific QSAR studies on 2,6-dichloro-3,8-dimethylquinoline have been identified, a hypothetical QSAR investigation would involve calculating a range of molecular descriptors for this compound and its analogues.

Physicochemical Descriptors: These are properties that describe the physical and chemical characteristics of a molecule. For 2,6-dichloro-3,8-dimethylquinoline, key descriptors would include:

Lipophilicity (logP): A measure of a compound's solubility in a non-polar solvent versus a polar one.

Molecular Weight: The sum of the atomic weights of all atoms in the molecule.

Topological Polar Surface Area (TPSA): A descriptor related to the polarity of a molecule, which can influence its membrane permeability.

Hydrogen Bond Donors and Acceptors: The number of sites on the molecule that can donate or accept a hydrogen bond.

Theoretical Predictions: These descriptors are derived from the three-dimensional structure of the molecule, often obtained from computational methods like DFT. Examples include:

HOMO and LUMO Energies: The energies of the Highest Occupied Molecular Orbital and the Lowest Unoccupied Molecular Orbital, which are related to the molecule's reactivity.

Molecular Volume and Surface Area: Descriptors that describe the size and shape of the molecule.

These descriptors would be used to build a mathematical model that could predict the biological activity of 2,6-dichloro-3,8-dimethylquinoline and related compounds, providing a valuable tool for drug discovery and development.

Future Directions and Research Opportunities

Development of Novel and Sustainable Synthetic Methodologies for Site-Specific Functionalization of Dichloro-dimethylquinolines

The synthesis of polysubstituted quinolines often relies on classical methods such as the Skraup, Doebner-von Miller, and Friedländer reactions. uop.edu.pk While effective, these methods can suffer from harsh reaction conditions and limited regioselectivity. Modern organic synthesis is increasingly focused on the development of sustainable and efficient C-H functionalization reactions. For a molecule like 2,6-dichloro-3,8-dimethylquinoline, which already possesses a defined substitution pattern, the focus shifts to the late-stage functionalization of the existing quinoline (B57606) core.

The presence of two chlorine atoms and two methyl groups on the quinoline ring dictates the electronic and steric environment, influencing the reactivity of the remaining C-H bonds. Future research should target the development of catalytic systems that can selectively functionalize the C4, C5, and C7 positions. Transition metal catalysis, employing elements like palladium, rhodium, and copper, has proven to be a powerful tool for the regioselective C-H activation of quinolines. organic-chemistry.org For instance, directing groups can be transiently installed to guide the catalyst to a specific C-H bond, allowing for the introduction of a wide range of functional groups.

The development of photoredox catalysis also presents a promising avenue for the functionalization of such quinolines under mild and environmentally benign conditions. These methods could enable the introduction of alkyl, aryl, and other functional groups, significantly expanding the chemical space accessible from 2,6-dichloro-3,8-dimethylquinoline.

Table 1: Potential Site-Specific Functionalization Reactions for Dichloro-dimethylquinolines

| Position | Reaction Type | Potential Reagents/Catalysts | Potential Functional Groups Introduced |

| C4 | Nucleophilic Aromatic Substitution | Amines, Alcohols, Thiols | Amino, Alkoxy, Thioether |

| C4 | Cross-Coupling Reactions | Boronic acids (Suzuki), Organotins (Stille) | Aryl, Heteroaryl, Alkyl |

| C5/C7 | Electrophilic Aromatic Substitution | Nitrating agents, Halogenating agents | Nitro, Halogen |

| C5/C7 | Directed C-H Activation | Pd, Rh, Ru catalysts with directing groups | Aryl, Alkyl, Acyl |

Exploration of Advanced Catalytic Applications for the Compound and its Derivatives

Quinolines and their derivatives are known to act as ligands in coordination chemistry and have found applications in catalysis. The nitrogen atom in the quinoline ring can coordinate to metal centers, and the substituents on the ring can modulate the electronic and steric properties of the resulting metal complex.

The 2,6-dichloro-3,8-dimethylquinoline core could serve as a scaffold for the design of novel ligands for a variety of catalytic transformations. The chlorine atoms can be substituted with other functional groups, such as phosphines or amines, which are known to be effective coordinating groups. The methyl groups provide steric bulk, which can influence the selectivity of the catalyzed reaction.

Potential catalytic applications for derivatives of 2,6-dichloro-3,8-dimethylquinoline include:

Cross-coupling reactions: As ligands for palladium or nickel catalysts in Suzuki, Heck, and Sonogashira couplings.

Asymmetric catalysis: Chiral derivatives could be synthesized and used as ligands in asymmetric hydrogenation, hydrosilylation, or C-C bond-forming reactions.

Oxidation catalysis: The quinoline nitrogen could coordinate to transition metals like manganese or iron to form catalysts for selective oxidation reactions.

Deeper Mechanistic Understanding via Integrated Experimental and Computational Approaches

A thorough understanding of the reaction mechanisms is crucial for the rational design of new synthetic methods and catalysts. For 2,6-dichloro-3,8-dimethylquinoline, a combination of experimental and computational studies will be invaluable.

Experimental approaches such as kinetic studies, isotope labeling experiments, and the isolation and characterization of reaction intermediates can provide key insights into the reaction pathways of its functionalization. In-situ spectroscopic techniques, like NMR and IR spectroscopy, can be used to monitor the reaction progress and identify transient species.

Computational approaches , particularly density functional theory (DFT) calculations, can be employed to model the reaction profiles, determine the structures of transition states, and predict the regioselectivity of different functionalization reactions. These theoretical studies can complement experimental findings and guide the optimization of reaction conditions. For instance, DFT calculations can help to understand the preference for C-H activation at a specific position on the quinoline ring based on the electronic properties conferred by the existing chloro and methyl substituents.

Design and Synthesis of Derivatives for Emerging Material Technologies and Advanced Organic Transformations

The rigid, planar structure and the presence of heteroatoms make quinoline derivatives attractive candidates for applications in materials science. The specific substitution pattern of 2,6-dichloro-3,8-dimethylquinoline can be leveraged to tune its electronic and photophysical properties.

By introducing electron-donating or electron-withdrawing groups through the functionalization strategies discussed in section 6.1, derivatives with tailored properties for specific applications can be synthesized. Potential areas of application include:

Organic Light-Emitting Diodes (OLEDs): Quinoline derivatives are known to be used in OLEDs as host materials, electron-transporting materials, or emitters. The dichloro-dimethylquinoline core could be functionalized with chromophoric or charge-transporting moieties to create novel materials for OLEDs.

Organic Photovoltaics (OPVs): As components of donor or acceptor materials in organic solar cells.

Sensors: The quinoline nitrogen can act as a binding site for metal ions or other analytes, making its derivatives suitable for the development of fluorescent or colorimetric sensors.

Furthermore, derivatives of 2,6-dichloro-3,8-dimethylquinoline can be designed as building blocks for more complex organic transformations, leading to the synthesis of novel heterocyclic systems with potential biological activity.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2,6-Dichloro-3,8-dimethylquinoline, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The compound can be synthesized via chlorination and alkylation of precursor quinolines. For example, POCl₃ is commonly used as a chlorinating agent under reflux conditions (6–8 hours), followed by alkylation with methylating agents like methyl iodide. Column chromatography (petroleum ether:EtOAc gradients) is effective for purification. Optimization includes adjusting stoichiometry, temperature (e.g., 60–80°C for chlorination), and solvent polarity to minimize byproducts .

Q. Which spectroscopic and crystallographic techniques are most reliable for characterizing 2,6-Dichloro-3,8-dimethylquinoline?

- Methodological Answer :

- X-ray crystallography : Resolves molecular geometry, planarity, and intermolecular interactions (e.g., hydrogen bonds and Cl⋯H contacts). Refinement using SHELXL software is standard for small-molecule structures .

- NMR : ¹H and ¹³C NMR in DMSO-d₆ or CDCl₃ confirm substitution patterns (e.g., δ 2.5 ppm for methyl groups).

- Mass spectrometry (ESI) : Validates molecular weight (e.g., m/z 224 [M+1] for analogous chlorinated quinolines) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported crystal structure data for halogenated quinolines, such as dihedral angles or hydrogen-bonding motifs?

- Methodological Answer : Contradictions often arise from polymorphism or solvent effects. Systematic approaches include:

- Comparative analysis : Overlay multiple crystal structures (e.g., using Mercury software) to identify deviations.

- DFT calculations : Validate experimental geometries against theoretical models.

- Twinned data refinement : Address domain ambiguities via SHELXL’s TWIN/BASF commands, as seen in inversion twin resolution for quinoline derivatives .

Q. What experimental strategies are effective for studying the bioactivity of 2,6-Dichloro-3,8-dimethylquinoline in cancer drug discovery?

- Methodological Answer :

- Kinase inhibition assays : Target FGFR4 or CSF-1R using recombinant proteins and measure IC₅₀ via fluorescence polarization.

- Covalent binding studies : Employ LC-MS to track adduct formation with cysteine residues (e.g., acrylamide warheads in irreversible inhibitors like PRN1371) .

- In vivo models : Use xenograft tumors to evaluate pharmacokinetics and tumor regression.

Q. How can computational methods enhance the design of 2,6-Dichloro-3,8-dimethylquinoline derivatives for selective target binding?

- Methodological Answer :

- Molecular docking (AutoDock/Vina) : Screen derivatives against FGFR4’s ATP-binding pocket, prioritizing halogen-π interactions with Phe488.

- MD simulations : Assess binding stability (RMSD < 2 Å over 100 ns) and solvent accessibility of chloro/methyl groups .

- QSAR modeling : Correlate substituent electronegativity (Cl, CH₃) with inhibitory activity using partial least squares regression.

Q. What are the critical considerations for scaling up the synthesis of 2,6-Dichloro-3,8-dimethylquinoline while maintaining reproducibility?

- Methodological Answer :

- Solvent selection : Replace methanol with DMSO for higher boiling points and better solubility in large batches.

- Catalyst recycling : Use immobilized reagents (e.g., polymer-supported POCl₃) to reduce waste.

- Process analytical technology (PAT) : Monitor reactions in real-time via inline FTIR or Raman spectroscopy .

Data Contradiction Analysis

Q. How should researchers address discrepancies between theoretical and experimental NMR chemical shifts for 2,6-Dichloro-3,8-dimethylquinoline?

- Methodological Answer :

- Solvent correction : Apply reference shielding values (e.g., DMSO-d₆ vs. CDCl₃).

- DFT-NMR integration : Calculate shifts at the B3LYP/6-311+G(d,p) level, accounting for solvent effects via the PCM model.

- Dynamic effects : Analyze conformational averaging via NOESY to detect rotamers influencing shifts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.